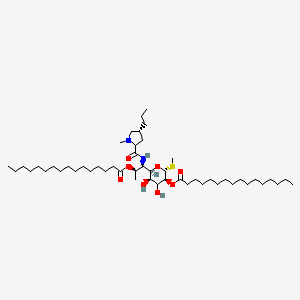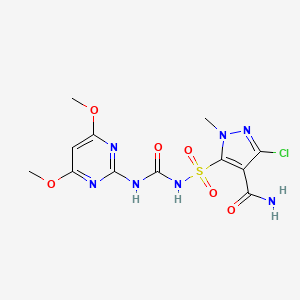
Carobxamide Halosulfuron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carobxamide Halosulfuron is a systemic herbicide known for its efficacy in controlling broadleaf weeds and nutsedge species. It is absorbed by the root system and/or leaf surface and translocated to meristem tissues. This compound acts as an acetolactate synthase (ALS) inhibitor, which is crucial for the biosynthesis of essential amino acids like valine and isoleucine, thereby halting cell division and plant growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carobxamide Halosulfuron involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. The activation of carboxylic acid is a principal focus due to its availability, low cost, and facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation processes, utilizing catalysts or coupling reagents to activate the carboxylic acid and convert it into a more active intermediate. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Carobxamide Halosulfuron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Carobxamide Halosulfuron has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying amidation reactions and the synthesis of bioactive molecules.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for its potential use in developing new herbicides and pharmaceuticals.
Industry: Utilized in the agricultural sector for weed control in crops like maize, sugar cane, rice, and sorghum
Mécanisme D'action
Carobxamide Halosulfuron exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. This inhibition leads to the cessation of cell division and plant growth. The molecular targets include the ALS enzyme and the pathways involved in amino acid biosynthesis .
Comparaison Avec Des Composés Similaires
Carobxamide Halosulfuron is unique compared to other similar compounds due to its specific mode of action and high efficacy in controlling a wide range of weeds. Similar compounds include:
Halosulfuron-methyl: Another sulfonylurea herbicide with similar properties but different chemical structure.
Indole 2 and 3-carboxamides: Known for their enzyme inhibitory properties and used in various pharmaceutical applications.
Pyrazole–thiazole carboxamide derivatives: Investigated for their fungicidal activities and potential use in agriculture.
Propriétés
Formule moléculaire |
C12H14ClN7O6S |
|---|---|
Poids moléculaire |
419.80 g/mol |
Nom IUPAC |
3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H14ClN7O6S/c1-20-10(7(9(14)21)8(13)18-20)27(23,24)19-12(22)17-11-15-5(25-2)4-6(16-11)26-3/h4H,1-3H3,(H2,14,21)(H2,15,16,17,19,22) |
Clé InChI |
XQBZGTBSWIKVSU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)Cl)C(=O)N)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


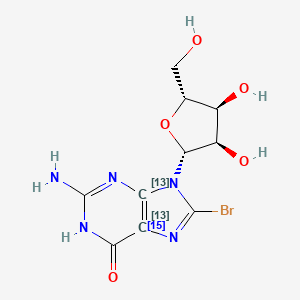
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)

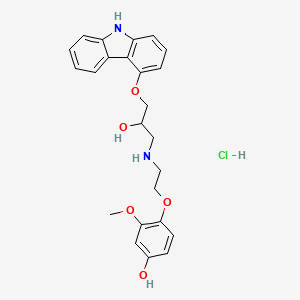
![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)
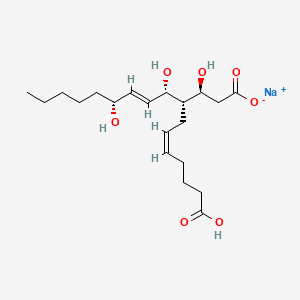
![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)
![3-Pyrazin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13857687.png)
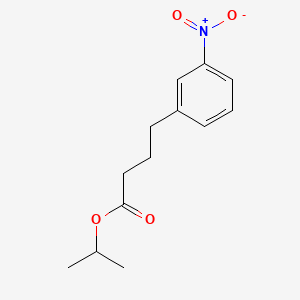
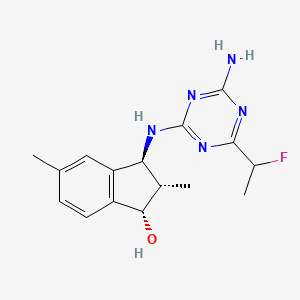
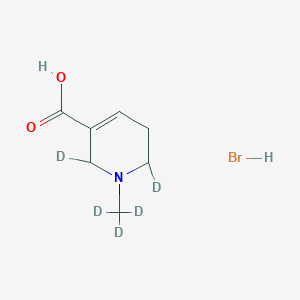

![Ethyl 2-(furan-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13857709.png)
